molecular formula C7H14N2 B121646 N'-cyclopropyl-N,N-dimethylethanimidamide CAS No. 151328-39-1

N'-cyclopropyl-N,N-dimethylethanimidamide

Cat. No. B121646
M. Wt: 126.2 g/mol
InChI Key: CFZUGTYLLMFNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N,N-dimethylethanimidamide (CPDMA) is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CPDMA is a cyclic amide that is structurally similar to lidocaine, a local anesthetic.

Mechanism Of Action

N'-cyclopropyl-N,N-dimethylethanimidamide exerts its therapeutic effects by targeting voltage-gated sodium channels (VGSCs) in cells. VGSCs are responsible for the generation and propagation of action potentials in neurons and other excitable cells. N'-cyclopropyl-N,N-dimethylethanimidamide blocks VGSCs by binding to the intracellular side of the channel and stabilizing its inactivated state. This results in the inhibition of neuronal excitability and the reduction of pain and inflammation.

Biochemical And Physiological Effects

N'-cyclopropyl-N,N-dimethylethanimidamide has been shown to have a high selectivity for VGSCs and does not affect other ion channels or neurotransmitter receptors. N'-cyclopropyl-N,N-dimethylethanimidamide has a relatively short duration of action and is rapidly metabolized in the body. N'-cyclopropyl-N,N-dimethylethanimidamide has been found to have low toxicity and does not produce significant side effects in animal models.

Advantages And Limitations For Lab Experiments

N'-cyclopropyl-N,N-dimethylethanimidamide has several advantages for lab experiments, including its high selectivity for VGSCs, its relatively short duration of action, and its low toxicity. However, N'-cyclopropyl-N,N-dimethylethanimidamide has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

N'-cyclopropyl-N,N-dimethylethanimidamide has several potential future directions for scientific research. One potential direction is the development of N'-cyclopropyl-N,N-dimethylethanimidamide derivatives with improved pharmacokinetic properties and higher selectivity for specific VGSC subtypes. Another potential direction is the investigation of N'-cyclopropyl-N,N-dimethylethanimidamide in combination with other drugs for synergistic effects in cancer and pain management. Furthermore, the potential application of N'-cyclopropyl-N,N-dimethylethanimidamide in other fields such as neurology and cardiology warrants further investigation.
In conclusion, N'-cyclopropyl-N,N-dimethylethanimidamide is a promising chemical compound with potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives for clinical use.

Synthesis Methods

N'-cyclopropyl-N,N-dimethylethanimidamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis and reduction. The yield of N'-cyclopropyl-N,N-dimethylethanimidamide can be improved by optimizing the reaction conditions.

Scientific Research Applications

N'-cyclopropyl-N,N-dimethylethanimidamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. N'-cyclopropyl-N,N-dimethylethanimidamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N'-cyclopropyl-N,N-dimethylethanimidamide has been found to have analgesic properties and can be used as a potential alternative to opioids for pain management.

properties

CAS RN

151328-39-1

Product Name

N'-cyclopropyl-N,N-dimethylethanimidamide

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

N'-cyclopropyl-N,N-dimethylethanimidamide

InChI

InChI=1S/C7H14N2/c1-6(9(2)3)8-7-4-5-7/h7H,4-5H2,1-3H3

InChI Key

CFZUGTYLLMFNEN-UHFFFAOYSA-N

SMILES

CC(=NC1CC1)N(C)C

Canonical SMILES

CC(=NC1CC1)N(C)C

synonyms

Ethanimidamide, N-cyclopropyl-N,N-dimethyl- (9CI)

Origin of Product

United States

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